molecular formula C21H22N8O2S2 B14440249 Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- CAS No. 78311-70-3

Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl-

Cat. No.: B14440249
CAS No.: 78311-70-3
M. Wt: 482.6 g/mol
InChI Key: DWPAIOHKWLDMDO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the dimethylamino group, the phenylmethylene group, and the thiazolyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core but differ in their functional groups.

    Thiazole-containing compounds: These compounds contain the thiazole ring and may have similar biological activities.

    Tetrazole derivatives: These compounds feature the tetrazole ring and are often explored for their pharmacological properties.

Uniqueness

What sets Benzenesulfonamide, 4-(((4-(dimethylamino)phenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

78311-70-3

Molecular Formula

C21H22N8O2S2

Molecular Weight

482.6 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C21H22N8O2S2/c1-28(2)18-7-3-16(4-8-18)15-23-17-5-9-19(10-6-17)33(30,31)29(21-22-12-14-32-21)13-11-20-24-26-27-25-20/h3-10,12,14-15H,11,13H2,1-2H3,(H,24,25,26,27)

InChI Key

DWPAIOHKWLDMDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4

Origin of Product

United States

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